(+)-Dropropizine
Overview
Description
(+)-Dropropizine, also known as this compound, is a useful research compound. Its molecular formula is C13H20N2O2 and its molecular weight is 236.31 g/mol. The purity is usually 95%.
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Properties
IUPAC Name |
(2R)-3-(4-phenylpiperazin-1-yl)propane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c16-11-13(17)10-14-6-8-15(9-7-14)12-4-2-1-3-5-12/h1-5,13,16-17H,6-11H2/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVWPYVOOKLBCG-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CO)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C[C@H](CO)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101030215 | |
Record name | (+)-Dropropizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101030215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99291-24-4 | |
Record name | Dropropizine S-form | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099291244 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Dropropizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101030215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DROPROPIZINE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FS5K818KA7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Dropropizine is classified as a peripheral antitussive agent. While its exact mechanism is not fully elucidated, research suggests it primarily acts by inhibiting the cough reflex through its action on peripheral receptors and their afferent conductors in the airways. [] This is in contrast to centrally acting antitussives like codeine, which primarily act on the cough center in the brain.
A: Studies in animal models show that levodropropizine demonstrates comparable, if not slightly higher, antitussive activity than the racemic mixture, dropropizine, while exhibiting a lower potential for central nervous system (CNS) depression. [, , ] The specific activity of (+)-dropropizine in isolation requires further investigation.
ANone: The molecular formula of dropropizine is C13H20N2O2, and its molecular weight is 236.31 g/mol.
ANone: Yes, several analytical techniques are employed for characterizing dropropizine. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H-NMR): Used to determine the structure and purity of synthesized dropropizine derivatives. [, ]
- Mass Spectrometry (MS): Employed in combination with gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS) to identify and quantify dropropizine and its metabolites in biological samples. [, ]
- Infrared Spectroscopy (IR): Used for structural confirmation of synthesized dropropizine derivatives. []
ANone: Yes, computational chemistry techniques have been applied to:
- Simulate molecularly imprinted polymer (MIP) systems: This aids in understanding the interactions between dropropizine and the MIP, which is useful for separation and enrichment processes. []
- Investigate the mechanism of the hydrogen borrowing reaction: This reaction is relevant to the synthesis of dropropizine from renewable starting materials. []
- Introduction of amino functional groups: Replacing the 1-hydroxy group of dropropizine with amino groups resulted in derivatives with comparable antitussive activity to the parent compound. []
A: Yes, research suggests that levodropropizine exhibits a more favorable pharmacological profile compared to the racemic mixture. While retaining similar antitussive efficacy, it demonstrates reduced CNS depressant effects in animal models and humans. [, , ] This highlights the importance of stereochemistry in drug activity and safety.
ANone: While not extensively discussed in the provided research, formulating parenteral solutions of dropropizine presents challenges due to:
- Sensitivity to oxygen: Dropropizine requires preparation and storage in gas-inert atmospheres like nitrogen to prevent degradation. []
- pH and Osmolarity Control: Maintaining a specific pH range (7.0-7.5) and osmolarity (270-310 mOsm/kg) is crucial for parenteral formulations to ensure stability and compatibility with physiological conditions. []
ANone: Research indicates that dropropizine undergoes extensive metabolism in humans, primarily through:
- Aromatic hydroxylation: This pathway leads to the formation of hydroxylated metabolites, with para-hydroxy-dropropizine being a significant metabolite. []
- N-dealkylation: This metabolic route generates N-phenylpiperazine derivatives from both the parent drug and its hydroxylated metabolites. []
- Piperazine ring degradation: This pathway contributes to the breakdown of the piperazine moiety in dropropizine. []
A: In dogs, levodropropizine exhibits a longer duration of action compared to dropropizine, while maintaining comparable antitussive activity. [] This suggests potential advantages of using the single enantiomer over the racemic mixture in terms of dosing frequency and patient compliance.
ANone: Several animal models are employed, including:
- Conscious cats: Mechanically induced cough by stimulation of the larynx or trachea with a nylon fiber is a common method. [, , , , , ]
- Anaesthetized guinea pigs and rabbits: Coughing is induced mechanically or electrically. []
- Conscious dogs: Coughing can be induced using citric acid aerosols. []
A: Dropropizine, particularly the (+)-enantiomer (dextrodropropizine), has been associated with CNS depressant effects such as sedation. [, ] Levodropropizine, on the other hand, exhibits a lower potential for CNS depression compared to the racemate. [, , ]
ANone: Various methods are employed, including:
- High-Performance Liquid Chromatography (HPLC): Often coupled with UV detection (HPLC/UV) or mass spectrometry (LC-MS/MS) for sensitive and selective determination of dropropizine in various matrices, including pharmaceuticals, plasma, and urine. [, , , ]
- Spectrophotometry: Utilized for quantitative analysis of dropropizine in pharmaceutical formulations, based on its UV absorbance or by employing colorimetric reactions. [, , ]
- Gas Chromatography (GC): Combined with mass spectrometry (GC-MS) to analyze dropropizine and its metabolites in biological samples like urine after appropriate sample preparation techniques. []
- Voltammetry: This electroanalytical technique offers a sensitive approach for determining dropropizine in pharmaceuticals and biological fluids. []
A: While not extensively discussed in the provided research, the type of formulation, such as syrup or suspension, can influence the dissolution rate and absorption of dropropizine. [] Further research is needed to determine the specific impact of different formulation strategies on the dissolution and solubility of dropropizine and its enantiomers.
ANone: Yes, the research emphasizes the importance of method validation. Studies highlight:
- Adherence to ICH guidelines: Spectrophotometric methods for dropropizine analysis in pharmaceutical solutions are validated according to ICH recommendations for linearity, accuracy, precision, and robustness, ensuring reliable and reproducible results. []
- Statistical analysis: Statistical methods are routinely employed to assess the validity and reliability of analytical data. [, , , ]
ANone: Alternative antitussive agents include:
- Codeine and other opioids: These centrally acting drugs effectively suppress cough, but carry a risk of dependence and other side effects. [, , , , ]
- Non-narcotic antitussives: These include drugs like prenoxdiazine, which act peripherally but may be less potent than dropropizine. [, ]
- Natural remedies: Plant extracts, particularly those rich in polysaccharides, have shown antitussive activity in experimental models. [, , , ] Examples include extracts from Althea officinalis (marshmallow), Rudbeckia fulgida (black-eyed Susan), and Paederia foetida (skunkvine).
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